molecular formula C21H29N5O4S B2534720 N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide CAS No. 897620-29-0

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide

Cat. No. B2534720
M. Wt: 447.55
InChI Key: PUJRYMNZERRTED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C21H29N5O4S and its molecular weight is 447.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A newly synthesized compound, derived from 2,5-dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride, was characterized through SCXRD studies and spectroscopic tools, revealing its stabilization by several interactions. The compound's structural and electronic properties were analyzed using DFT/B3LYP/6-311G++(d,p) level of theory, showing excellent agreement between computational and experimental spectral data. This research provides a foundation for understanding the molecular structure and reactivity of such sulfonamide molecules (Murthy et al., 2018).

Nonlinear Optics Applications

Ethyl-substituted stilbazolium derivatives, including a compound similar in structure to N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide, were prepared and found to have increased solubility in organic solvents. These compounds showed significant second-harmonic generation (SHG) activity, indicating their potential in nonlinear optics applications (Okada et al., 2003).

Anticancer Activity

A series of compounds, including derivatives of N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide, demonstrated remarkable in vitro antitumor activity against melanoma MALME-3 M cell lines. This research highlights the potential of such compounds in developing new anticancer therapies (Sa̧czewski et al., 2006).

Molecular Docking and COX-2 Inhibition

The synthesis and crystal structure analysis of a related compound provided insights into its potential as a cyclooxygenase-2 (COX-2) inhibitor. Molecular docking studies compared this compound with celecoxib, suggesting its utility in developing novel anti-inflammatory agents, despite its lack of inhibition potency in vitro (Al-Hourani et al., 2016).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O4S/c1-23(2)18-6-4-17(5-7-18)21(25-14-12-24(3)13-15-25)16-22-31(29,30)20-10-8-19(9-11-20)26(27)28/h4-11,21-22H,12-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJRYMNZERRTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide

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